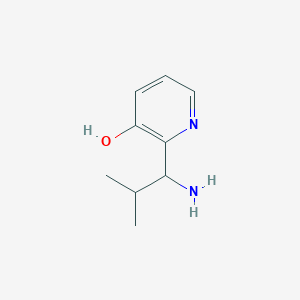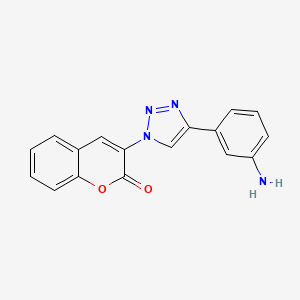![molecular formula C12H14BrClN4O B13106598 cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol is a complex organic compound with a molecular formula of C12H14BrClN4O. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine ring system, which is a fused heterocyclic structure containing both pyrazole and pyrimidine rings. The compound also features a cyclobutanol moiety, which is a four-membered ring with an alcohol functional group.
准备方法
The synthesis of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves several steps. The starting materials typically include 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine and 1-methylcyclobutanol. The synthetic route involves the following steps:
Nucleophilic Substitution Reaction: The 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes a nucleophilic substitution reaction with an amine to form the corresponding amino derivative.
Alkylation: The amino derivative is then alkylated with 1-methylcyclobutanol under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the reactions.
化学反应分析
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using reagents such as sodium iodide or silver nitrate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It is used in biological studies to investigate the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine ring system is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through binding to the active site of enzymes or receptors, leading to changes in their conformation and activity. The specific pathways involved depend on the biological target and the context of its use.
相似化合物的比较
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol can be compared with other similar compounds, such as:
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: This compound shares the pyrazolo[1,5-a]pyrimidine ring system but lacks the cyclobutanol moiety.
1-Methylcyclobutanol: This compound contains the cyclobutanol moiety but lacks the pyrazolo[1,5-a]pyrimidine ring system.
Pyrazolo[1,5-a]pyrimidines: A class of compounds with similar ring systems but different substituents, which can affect their chemical and biological properties.
The uniqueness of this compound lies in the combination of the pyrazolo[1,5-a]pyrimidine ring system with the cyclobutanol moiety, which imparts specific chemical and biological properties that are not present in the individual components.
属性
分子式 |
C12H14BrClN4O |
|---|---|
分子量 |
345.62 g/mol |
IUPAC 名称 |
3-[[(3-bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C12H14BrClN4O/c1-12(19)3-7(4-12)5-15-10-2-9(14)17-11-8(13)6-16-18(10)11/h2,6-7,15,19H,3-5H2,1H3 |
InChI 键 |
LMIPEYVDELYMCY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)CNC2=CC(=NC3=C(C=NN23)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


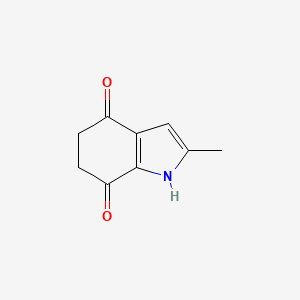

![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
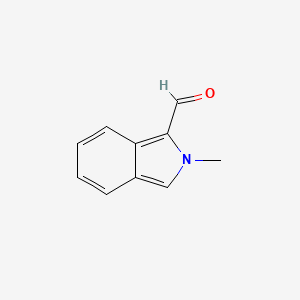
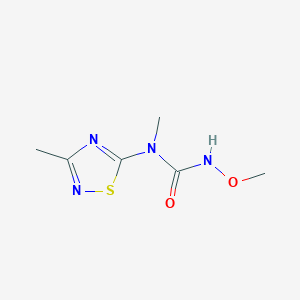
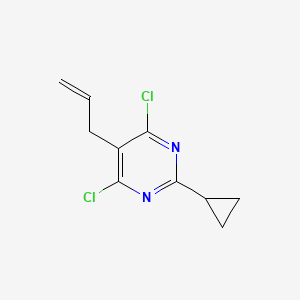
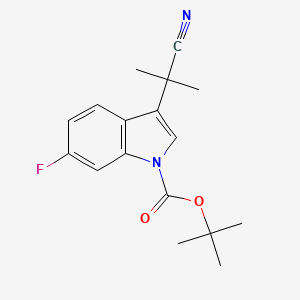
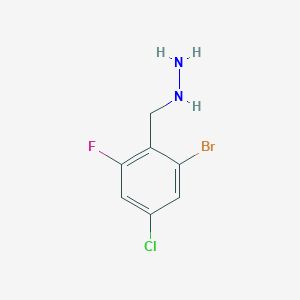
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
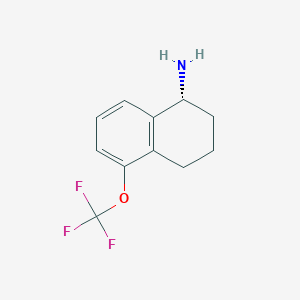
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
